molecular formula C10H14ClN3O2 B1382131 6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide hydrochloride CAS No. 1823548-27-1

6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide hydrochloride

Cat. No. B1382131
CAS RN: 1823548-27-1
M. Wt: 243.69 g/mol
InChI Key: BFFZIFIBIGVDEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1823548-27-1 . It has a molecular weight of 243.69 and its molecular formula is C10H14ClN3O2 .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share a structural similarity with 6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline , have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus, with IC50 values indicating potent efficacy . This suggests that our compound of interest could potentially be synthesized into derivatives that target viral pathogens.

Anti-inflammatory Applications

The indole nucleus, found in compounds related to our subject molecule, is known for its anti-inflammatory effects. This biological activity is crucial in the development of treatments for chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. The pharmacophore’s ability to bind with high affinity to multiple receptors can be leveraged to develop new derivatives with enhanced anti-inflammatory properties .

Anticancer Therapeutics

Indole derivatives have been explored for their anticancer activities. The structural complexity of 6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline allows for the possibility of it being used as a scaffold for synthesizing novel anticancer agents. These compounds could be designed to interfere with specific pathways involved in cancer cell proliferation and survival .

Anti-HIV Research

The fight against HIV has seen the use of various indole derivatives due to their ability to inhibit the virus. Molecular docking studies of novel indolyl derivatives have shown promise as anti-HIV agents. By extension, our compound could be modified to enhance its efficacy against HIV through similar molecular docking approaches .

Antioxidant Properties

The indole core structure is associated with antioxidant activity, which is vital in combating oxidative stress-related diseases. Derivatives of 6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline could be synthesized to harness this property, providing a basis for research into neurodegenerative diseases and aging .

Antimicrobial and Antitubercular Uses

Indole derivatives have been recognized for their antimicrobial and antitubercular activities. The modification of our compound could lead to the development of new drugs that target resistant strains of bacteria and Mycobacterium tuberculosis, the causative agent of tuberculosis .

Antidiabetic Potential

Research into indole derivatives has included their use in managing diabetes. The potential of these compounds to act on various biological targets relevant to diabetes suggests that 6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline could be a starting point for the synthesis of new antidiabetic medications .

Antimalarial and Anticholinesterase Activities

The indole scaffold is also present in compounds with antimalarial and anticholinesterase activities. These activities are crucial for the development of treatments for malaria and neurodegenerative diseases like Alzheimer’s, respectively. The compound could be explored for its potential in these therapeutic areas .

Safety and Hazards

This compound has a GHS07 pictogram , which indicates that it may cause less serious health effects or damage the ozone layer . The signal word is "Warning" .

properties

IUPAC Name

6-amino-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2.ClH/c11-6-1-2-8-5(3-6)4-7(9(12)14)10(15)13-8;/h4,6H,1-3,11H2,(H2,12,14)(H,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFZIFIBIGVDEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=C(C(=O)N2)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide hydrochloride

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